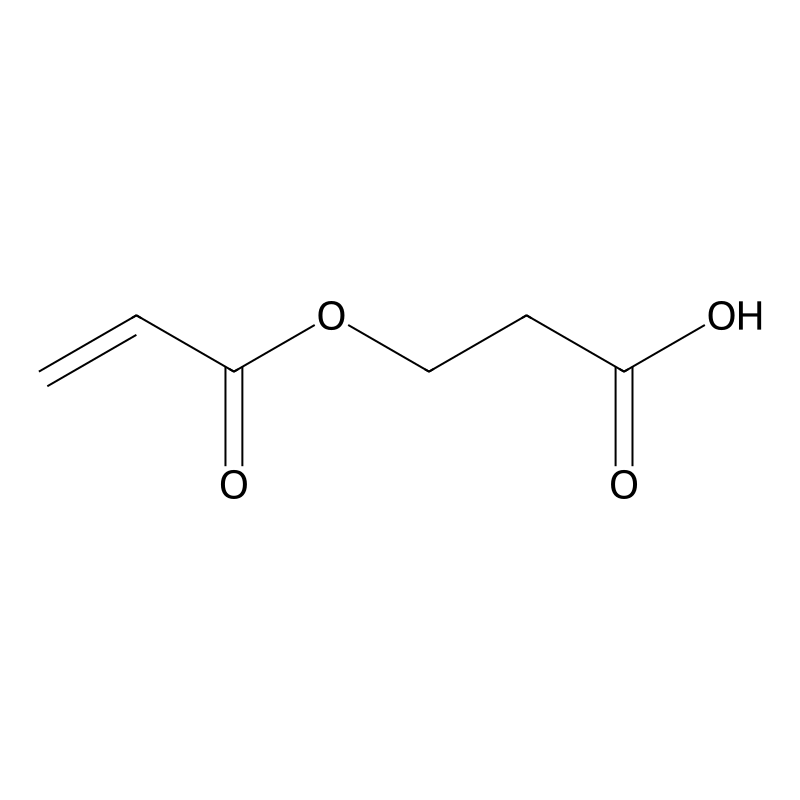2-Carboxyethyl acrylate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Precursor for Functional Polymers
CEA readily undergoes polymerization, a process of linking multiple CEA molecules to form polymers. These polymers possess valuable properties like:
- Improved Flexibility: The presence of the carboxyethyl group in CEA's structure lowers the glass transition temperature (Tg) of its homopolymer (polymer made solely of CEA) to below 30°C [1]. This translates to greater flexibility compared to other acrylic polymers.
- Enhanced Adhesion: Polymers derived from CEA exhibit improved adhesion due to the presence of the carboxylic acid group, which facilitates bonding to various surfaces [1].
These properties make CEA-based polymers ideal for research in:
- Pressure-sensitive Adhesives: Scientists utilize CEA in the development of pressure-sensitive adhesives, which are crucial components in tapes, labels, and other pressure-activated bonding applications [2].
- Acrylic Resin Composites: Research involving dental fillings and other restorative materials often explores CEA as a component for fabricating strong and adhesive acrylic resin composites [2].
Functional Hydrogels
CEA finds application in the design of hydrogels, three-dimensional networks that can absorb large amounts of water. By incorporating CEA into hydrogels, researchers can achieve:
- Tunable Properties: The presence of the carboxylic acid group allows researchers to tailor the properties of hydrogels, such as their swelling behavior and responsiveness to external stimuli (e.g., pH) [3].
- Biocompatibility: Certain modifications of CEA can enhance the biocompatibility of hydrogels, making them potentially suitable for biomedical applications [3].
These features make CEA a promising material for research in:
- Drug Delivery: Scientists are exploring CEA-based hydrogels as potential drug delivery systems due to their ability to encapsulate and release drugs in a controlled manner [3].
- Tissue Engineering: Research on tissue engineering utilizes CEA-containing hydrogels to mimic the extracellular matrix, a critical component for cell growth and differentiation [3].
Citations:
- [1] Sigma-Aldrich. (n.d.). 2-Carboxyethyl acrylate Yes MEHQ 900-1100ppm inhibitor [Product information]. Retrieved from
- [2] Sigma-Aldrich. (n.d.). 2-Carboxyethyl acrylate Yes MEHQ 900-1100ppm inhibitor [Product information]. Retrieved from
- [3] Synthesis and characterization of in situ chitosan-based hydrogel via grafting of carboxyethyl acrylate [Research article]. International Journal of Biological Macromolecules, 80, 84-90 (2016). ()
2-Carboxyethyl acrylate is a versatile monomer characterized by the molecular formula C6H8O4 and a molecular weight of 144.13 g/mol. It appears as a colorless to light yellow viscous liquid with a boiling point of approximately 103 °C at 19 mmHg and a density of 1.214 g/mL at 25 °C. The compound is soluble in water, which enhances its applicability in various fields, particularly in polymer chemistry and materials science . Its structure includes an acrylate group, which is responsible for its reactivity, and a carboxyethyl group that contributes to its water solubility and functionality.
2-Carboxyethyl acrylate readily undergoes polymerization due to the presence of the acrylate double bond. This can occur through:
- Homopolymerization: where multiple 2-carboxyethyl acrylate units link together to form poly(2-carboxyethyl acrylate).
- Copolymers: it can copolymerize with various other monomers to tailor properties for specific applications .
The compound can decompose under high temperatures or in the presence of strong acids or bases, potentially releasing acrylic acid as a byproduct, depending on the reaction conditions.
Research has highlighted the role of 2-carboxyethyl acrylate in modifying the rheological properties of ceramic suspensions during gel casting processes. This modification helps mitigate the negative effects of oxygen inhibition, which can adversely affect material properties during polymerization . The compound's ability to enhance physical bonding to metal surfaces also makes it valuable in surface modification studies .
Several compounds share structural similarities with 2-carboxyethyl acrylate. A comparison highlights its unique properties:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Acrylic Acid | C3H4O2 | Simpler structure; more reactive but less soluble. |
| Ethyl Acrylate | C5H8O2 | More hydrophobic; used primarily for non-polar applications. |
| Methacrylic Acid | C4H6O2 | Higher glass transition temperature; less hydrophilic than 2-carboxyethyl acrylate. |
| Hydroxyethyl Acrylate | C5H8O3 | Contains hydroxyl group; enhances adhesion but less flexibility compared to 2-carboxyethyl acrylate. |
The unique combination of water solubility, flexibility, and lower glass transition temperature makes 2-carboxyethyl acrylate particularly advantageous for applications requiring both mechanical performance and chemical functionality .
Physical Description
XLogP3
UNII
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 55 of 673 companies. For more detailed information, please visit ECHA C&L website;
Of the 10 notification(s) provided by 618 of 673 companies with hazard statement code(s):;
H302 (71.52%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (71.36%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (79.61%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (20.06%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (73.62%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (20.06%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Corrosive;Irritant
Other CAS
Wikipedia
General Manufacturing Information
Paint and coating manufacturing
2-Propenoic acid, 2-carboxyethyl ester: ACTIVE








